molecular formula C14H20N2O B15318113 rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis

rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis

Cat. No.: B15318113
M. Wt: 232.32 g/mol
InChI Key: PNKAWPNKKQVLJA-MFKMUULPSA-N
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Description

rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an indane ring system substituted with an isopropyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane derivative, (1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ylmethanamine.

    Urea Formation: The indane derivative is then reacted with an isocyanate to form the urea derivative. This reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride: A related compound with a similar indane structure but different functional groups.

    rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine: Another similar compound with a primary amine group instead of a urea moiety.

Uniqueness

rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis is unique due to its specific urea functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methylurea

InChI

InChI=1S/C14H20N2O/c1-9(2)13-7-10(8-16-14(15)17)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H3,15,16,17)/t10-,13+/m1/s1

InChI Key

PNKAWPNKKQVLJA-MFKMUULPSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)CNC(=O)N

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)CNC(=O)N

Origin of Product

United States

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